molecular formula C21H26Cl2F3N3OS B15292292 Trifluoperazine N4-Oxide Dihydrochloride

Trifluoperazine N4-Oxide Dihydrochloride

Cat. No.: B15292292
M. Wt: 496.4 g/mol
InChI Key: VWJPBBKNZIDNBA-UHFFFAOYSA-N
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Description

Trifluoperazine N4-Oxide Dihydrochloride is a derivative of trifluoperazine, a phenothiazine antipsychotic agent primarily used to treat schizophrenia and other psychotic disorders. This compound is known for its ability to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which helps in managing symptoms of psychosis .

Chemical Reactions Analysis

Types of Reactions

Trifluoperazine N4-Oxide Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce various substituted derivatives of trifluoperazine .

Scientific Research Applications

Trifluoperazine N4-Oxide Dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine antipsychotic with similar actions but different side effect profiles.

    Fluphenazine: A phenothiazine derivative with a longer duration of action.

    Thioridazine: Known for its antipsychotic effects but with a higher risk of cardiac side effects.

Uniqueness

Trifluoperazine N4-Oxide Dihydrochloride is unique due to its specific receptor blocking properties and its effectiveness in treating psychotic disorders with a relatively lower risk of certain side effects compared to other phenothiazines .

Properties

Molecular Formula

C21H26Cl2F3N3OS

Molecular Weight

496.4 g/mol

IUPAC Name

10-[3-(4-methyl-4-oxidopiperazin-4-ium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride

InChI

InChI=1S/C21H24F3N3OS.2ClH/c1-27(28)13-11-25(12-14-27)9-4-10-26-17-5-2-3-6-19(17)29-20-8-7-16(15-18(20)26)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H

InChI Key

VWJPBBKNZIDNBA-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-].Cl.Cl

Origin of Product

United States

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